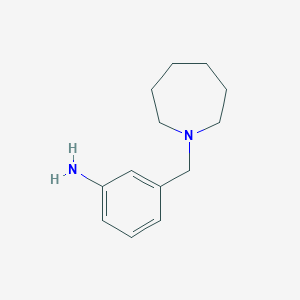

3-(Azepan-1-ylmethyl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H20N2 |

|---|---|

Molecular Weight |

204.31 g/mol |

IUPAC Name |

3-(azepan-1-ylmethyl)aniline |

InChI |

InChI=1S/C13H20N2/c14-13-7-5-6-12(10-13)11-15-8-3-1-2-4-9-15/h5-7,10H,1-4,8-9,11,14H2 |

InChI Key |

DJKWTOURZHLMTC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)CC2=CC(=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Azepan 1 Ylmethyl Aniline and Its Core Scaffolds

Classical and Contemporary Approaches to Azepane Ring Formation

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a key structural motif found in various bioactive molecules. nih.gov However, its synthesis is often hampered by challenging cyclization kinetics for medium-sized rings. nih.gov Chemists have developed a range of methods, including cyclization and ring expansion, to overcome these hurdles. researchgate.net

Direct ring closure of an acyclic precursor is a fundamental approach to azepane synthesis. These methods involve forming a new carbon-nitrogen or carbon-carbon bond to complete the seven-membered ring.

Intramolecular Reductive Amination: A common strategy involves the cyclization of a linear amino-aldehyde or amino-ketone. For instance, the intramolecular reductive amination of a sugar-derived dialdehyde (B1249045) can be used to form polyhydroxyazepanes. nih.gov This method often employs reducing agents like sodium borohydride (B1222165) to facilitate the cyclization.

Aza-Prins Cyclization: The silyl-aza-Prins cyclization offers a stereoselective route to trans-azepanes in high yields. acs.orgnih.gov This process involves the reaction of an allylsilyl amine with an aldehyde, catalyzed by a Lewis acid such as Indium(III) chloride, to form the seven-membered ring. acs.orgnih.gov

Heck Cyclization: Intramolecular reductive Heck reactions provide an efficient pathway for constructing the azepane ring. A notable example is the highly efficient 7-endo-trig transannular Heck cyclization, which can proceed with excellent regioselectivity despite the strain associated with forming a seven-membered ring. beilstein-journals.org

Tandem Reactions: Modern synthetic methods often employ tandem reactions to build complexity efficiently. A copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines has been developed for the selective preparation of functionalized azepine derivatives. nih.gov Another innovative approach involves a rhodium/iodide dual-catalyzed 1,3-sulfinate migration of an α-imino carbene, which can be directed towards the synthesis of azepane ring systems. bohrium.com

Table 1: Selected Cyclization Reactions for Azepane Synthesis

| Method | Precursor Type | Catalyst/Reagent | Key Feature | Reference |

|---|---|---|---|---|

| Silyl-aza-Prins Cyclization | Allylsilyl amine + Aldehyde | InCl₃ | High yields and diastereoselectivity for trans-azepanes. | acs.orgnih.gov |

| Reductive Heck Cyclization | Vinyl bromide with tethered amine | Palladium catalyst | Efficient 7-endo-trig cyclization. | beilstein-journals.org |

| Tandem Amination/Cyclization | Functionalized allenyne + Amine | Cu(I) | Efficient synthesis of functionalized azepines. | nih.gov |

| Intramolecular Reductive Amination | Amino-aldehyde/ketone | Reducing agents (e.g., NaBH₄) | Key step in forming polyhydroxylated azepanes. | nih.gov |

An alternative to direct cyclization is the expansion of more readily available five- or six-membered rings. researchgate.net These strategies leverage the stability of smaller rings to construct the more challenging seven-membered framework.

Photochemical Rearrangements: A two-step formal [5+2] cycloaddition has been developed, which relies on a photochemical rearrangement of N-vinylpyrrolidinones into azepin-4-ones. nih.govthieme-connect.com This method allows for the conversion of simple pyrrolidinones and aldehydes into functionalized azepane derivatives. nih.govthieme-connect.com

Dearomative Ring Expansion: A novel strategy involves the photochemical dearomative ring expansion of nitroarenes. researchgate.net Mediated by blue light, this process converts a six-membered aromatic ring into a seven-membered azepine system, which can then be hydrogenated to the corresponding azepane. researchgate.netresearchgate.net This method is particularly powerful as it translates the substitution pattern of the starting arene to the final product. manchester.ac.uk

Palladium-Catalyzed Ring Expansion: A palladium-catalyzed rearrangement of allylic amines enables an efficient two-carbon ring expansion of 2-alkenyl pyrrolidines and piperidines to their azepane and azocane (B75157) counterparts. rsc.org This method is notable for its mild conditions and its ability to proceed with high enantioretention. rsc.org

Beckmann Rearrangement: The Beckmann rearrangement is a classic and widely used industrial method, most famously for the synthesis of caprolactam (azepan-2-one) from cyclohexanone (B45756) oxime. thieme-connect.de This acid-catalyzed rearrangement of an oxime is a powerful tool for creating substituted azepanones, which can be subsequently reduced to azepanes. thieme-connect.de

Table 2: Ring Expansion Strategies for Azepane Synthesis

| Method | Starting Ring | Key Reagent/Condition | Resulting Scaffold | Reference |

|---|---|---|---|---|

| Photochemical Rearrangement | Pyrrolidinone | UV light (254 nm) | Azepin-4-one | nih.govthieme-connect.com |

| Dearomative Ring Expansion | Nitroarene | Blue light, then H₂/Pd/C | Polysubstituted Azepane | researchgate.netresearchgate.net |

| Palladium-Catalyzed Rearrangement | 2-Alkenyl Pyrrolidine/Piperidine | Palladium catalyst | Azepane/Azocane | rsc.org |

| Beckmann Rearrangement | Cyclohexanone Oxime | Acid (e.g., H₂SO₄) | Azepan-2-one (Caprolactam) | thieme-connect.de |

Alkylation and Amination Strategies for 3-(Azepan-1-ylmethyl)aniline Synthesis

Once the azepane scaffold is available, the next crucial phase is its attachment to the aniline (B41778) core. This typically involves forming a C-N bond between the azepane nitrogen and the benzylic carbon.

The azepan-1-ylmethyl group is commonly introduced via reactions that form a new bond to the azepane nitrogen.

Reductive Amination: A highly effective method is the reductive amination of 3-aminobenzaldehyde (B158843) with azepane. This one-pot reaction involves the initial formation of an enamine or iminium ion intermediate, which is then reduced in situ by an agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride to yield the target this compound. A related strategy could involve the reductive amination of 3-nitrobenzaldehyde (B41214) with azepane, followed by the reduction of the nitro group.

Nucleophilic Substitution: The azepane ring can be introduced via a nucleophilic substitution reaction. smolecule.com This involves reacting azepane, acting as a nucleophile, with a 3-aminobenzyl halide (e.g., 3-aminobenzyl bromide). The aniline's amino group would likely require protection to prevent side reactions.

N-Alkylation with Alcohols: Catalytic N-alkylation of amines with alcohols represents a green and efficient strategy. rsc.org In this context, this compound could be synthesized by reacting azepane with 3-aminobenzyl alcohol in the presence of a suitable catalyst, such as a manganese or cobalt pincer complex, which facilitates the "borrowing hydrogen" methodology. rsc.orgnih.gov

Mannich-type Reactions: The synthesis of related structures, such as N-[(dialkylamino)methyl]acrylamides, has been achieved by reacting an amide with a pre-formed methylene (B1212753) Schiff base (iminium) salt of a cyclic amine like azepane. rsc.org A similar strategy could be envisioned where a suitable aniline precursor reacts with an iminium salt of azepane and formaldehyde (B43269).

The synthesis of the aniline core itself is a well-established field of organic chemistry. These methods are crucial if the synthetic strategy involves creating the aniline functionality late in the sequence.

Nitro Group Reduction: A very common and reliable method for preparing anilines is the reduction of the corresponding nitroarene. For a precursor like 3-nitrobenzyl-azepane, the nitro group can be readily reduced to the primary amine using various reagents, including catalytic hydrogenation (e.g., H₂ with Pd/C), or metals in acidic media (e.g., Fe, Sn, or Zn in HCl). thieme-connect.de

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming aryl-nitrogen bonds. organic-chemistry.orgresearchgate.net It allows for the coupling of an aryl halide or triflate (e.g., 1-bromo-3-(azepan-1-ylmethyl)benzene) with an ammonia (B1221849) equivalent or a protected amine, providing a direct route to the aniline moiety. organic-chemistry.org

Ullmann Condensation: A classical method for arylamine synthesis, the Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with an amine. organic-chemistry.org Modern protocols have improved the scope and conditions of this reaction, making it a viable option for aniline synthesis. organic-chemistry.org

Stereoselective Synthetic Routes to Analogues of this compound

While this compound itself is achiral, the development of stereoselective routes is critical for producing chiral analogues, which may possess unique biological activities. Such analogues could feature stereocenters on the azepane ring or at the benzylic carbon.

Chemoenzymatic Synthesis: Biocatalysis offers an excellent approach for creating chiral molecules. A chemoenzymatic strategy has been demonstrated for the synthesis of enantiopure substituted azepanes. bohrium.com This involves the biocatalytic reduction of cyclic imines using imine reductases (IREDs) to produce chiral 2-arylazepanes with high enantioselectivity, which can then be further functionalized. bohrium.com

Asymmetric Cyclization and Ring Expansion: Methods that form the azepane ring can be rendered stereoselective. The palladium-catalyzed two-carbon ring expansion of 2-alkenyl pyrrolidines can proceed with high enantioretention, transferring the chirality from the starting material to the azepane product. rsc.org Similarly, stereoselective cyclizations, such as the osmium-catalyzed tethered aminohydroxylation followed by intramolecular reductive amination, have been used to synthesize heavily hydroxylated chiral azepanes with complete regio- and stereocontrol. nih.gov

Asymmetric Alkylation: The aza-Friedel–Crafts alkylation of aniline derivatives with cyclic N-sulfonyl α-ketiminoesters, catalyzed by structurally confined Nickel(II) complexes, can proceed with high enantioselectivity. rsc.org This type of reaction could be adapted to generate analogues with a chiral center at the benzylic position.

Late-Stage Diversification: Synthetic strategies that install key functional groups near the end of the sequence are particularly valuable for creating libraries of analogues. For example, a palladium-catalyzed carboamination was used in the synthesis of Preussin analogues, allowing for the construction of both the C2-N and C1'-Aryl bonds in a single, late-stage step, facilitating the rapid synthesis of diverse derivatives. nih.gov

Synthetic Strategies for Isotopic Labeling of this compound for Mechanistic Studies

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms by tracing the path of atoms through a chemical transformation. By replacing an atom with its heavier, non-radioactive isotope (e.g., ¹H with ²H (D), ¹²C with ¹³C, ¹⁴N with ¹⁵N), chemists can track the labeled position in the products using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. google.com

While specific isotopic labeling studies for this compound are not prominently documented, general strategies applicable to its structure can be proposed based on established methods for similar compounds.

Deuterium (B1214612) Labeling (²H): Deuterium is commonly used to probe mechanisms involving C-H bond cleavage. A kinetic isotope effect (KIE), where the reaction rate slows upon replacing hydrogen with deuterium at a bond-breaking site, provides strong evidence for that bond being broken in the rate-determining step. acs.org

Labeling the Methylene Bridge: To label the benzylic methylene group (-CH₂-), a reductive amination of 3-aminobenzaldehyde with azepane could be performed using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄).

Labeling the Aromatic Ring: Specific deuterium incorporation on the aniline ring could be achieved through electrophilic aromatic substitution using a deuterated acid or via metal-catalyzed H-D exchange on a pre-existing this compound molecule.

Carbon-13 Labeling (¹³C): ¹³C labeling can help determine the fate of specific carbon atoms in skeletal rearrangements or complex reaction pathways.

Labeling the Methylene Carbon: Synthesis could start from 3-aminobenzaldehyde labeled with ¹³C at the aldehyde carbon. This would result in the final product being specifically labeled at the methylene bridge carbon.

Nitrogen-15 Labeling (¹⁵N): ¹⁵N labeling is invaluable for studying reactions involving nitrogen-containing functional groups, such as aminations or rearrangements of the aniline moiety.

Labeling the Aniline Nitrogen: The synthesis could begin with a ¹⁵N-labeled aniline precursor. Following the synthetic route to attach the azepan-1-ylmethyl group would yield a product specifically labeled at the aniline nitrogen.

Labeling the Azepane Nitrogen: Alternatively, using ¹⁵N-labeled azepane as a starting material would place the isotopic label on the tertiary amine nitrogen.

These labeling strategies allow for detailed mechanistic investigations, such as determining whether a particular C-H bond is broken in the rate-limiting step of a catalytic cycle or tracking the rearrangement of molecular fragments. ionike.comacs.org

Chemical Reactivity and Mechanistic Studies of 3 Azepan 1 Ylmethyl Aniline

Reactions of the Azepane Moiety in 3-(Azepan-1-ylmethyl)aniline

The azepane ring is a saturated heterocycle, and its reactivity is centered on the tertiary nitrogen atom.

The nitrogen atom within the azepane ring possesses a lone pair of electrons, rendering it both basic and nucleophilic. This inherent nucleophilicity allows it to participate in several characteristic reactions of tertiary amines.

Protonation: As a base, the azepane nitrogen readily reacts with acids to form ammonium (B1175870) salts. This is a standard acid-base reaction where the nitrogen lone pair accepts a proton.

Alkylation: The nitrogen can act as a nucleophile and attack alkyl halides or other electrophilic carbon centers. This reaction leads to the formation of quaternary ammonium salts, where the nitrogen atom becomes positively charged and bonded to four carbon atoms.

Coordination with Metal Centers: The lone pair of electrons on the azepane nitrogen allows it to act as a ligand, coordinating to various metal centers in the formation of metal complexes.

The nucleophilic character of nitrogen is a fundamental aspect of azepane chemistry. For instance, synthetic strategies for forming azepane rings often rely on the intramolecular nucleophilic attack of an amine on an electrophilic carbon, a process that underscores the nitrogen's reactive nature. acs.org

Direct electrophilic substitution on the C-H bonds of the saturated azepane ring is not a typical reaction pathway, as these bonds are generally unreactive towards electrophiles. However, functionalization of the carbon skeleton of the azepane ring can be achieved through alternative synthetic strategies. One notable method involves the deprotonation of a carbon atom adjacent (alpha) to the nitrogen, creating a carbanion that can then react with an electrophile. This is often facilitated by first protecting the nitrogen with a group like N-Boc and then using a strong base like n-butyllithium (n-BuLi) to mediate the lithiation, which is followed by substitution. whiterose.ac.uk

Reactions of the Aniline (B41778) Moiety in this compound

The aniline portion of the molecule, an aromatic ring bearing a primary amino group, is highly reactive, particularly in electrophilic aromatic substitution reactions.

The primary amino group (-NH₂) is a powerful activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene (B151609). It achieves this by donating its lone pair of electrons into the aromatic pi-system, thereby increasing the electron density of the ring and making it more attractive to electrophiles. chemistrysteps.comlibretexts.org The benzyl-azepane substituent is also an activating group, further enhancing the ring's reactivity.

Both the amino group and the alkyl group are ortho, para-directors. chemistrysteps.com In this compound, this means that incoming electrophiles will be directed primarily to positions 2, 4, and 6.

| Reaction | Reagent | Predicted Major Product(s) | Notes |

|---|---|---|---|

| Halogenation | Br₂ | 2,4,6-Tribromo-3-(azepan-1-ylmethyl)aniline | The high reactivity often leads to polysubstitution. It is difficult to stop the reaction at the monobromo stage. libretexts.org |

| Nitration | HNO₃, H₂SO₄ | Mixture of ortho- and para-nitroanilines, with significant meta-product formation. | Direct nitration is complicated because the strong acidic medium protonates the basic amino group, forming an anilinium ion (-NH₃⁺), which is a deactivating meta-director. youtube.com |

| Friedel-Crafts Acylation/Alkylation | RCOCl/AlCl₃ or RCl/AlCl₃ | No reaction | The Lewis acid catalyst (AlCl₃) complexes with the basic amino group, deactivating the ring and preventing the reaction. chemistrysteps.comlibretexts.org |

To overcome the issues of over-reactivity and catalyst deactivation, the reactivity of the amino group can be moderated. This is commonly achieved by converting the amine into an acetamide (B32628) by reacting it with acetic anhydride. The resulting amido group is still an activating ortho, para-director but is less powerful and less basic than the amino group, allowing for more controlled substitutions and enabling reactions like Friedel-Crafts. libretexts.orglibretexts.org The acetyl protecting group can later be removed by hydrolysis to restore the primary amine. libretexts.org

A cornerstone of primary aromatic amine chemistry is the diazotization reaction. unacademy.com When this compound is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl at low temperatures (0–5 °C), it forms a diazonium salt. icrc.ac.iriitk.ac.in

The reaction proceeds via the formation of a nitrosonium ion (NO⁺) from nitrous acid. The amine attacks this electrophile, and after a series of proton transfers and the elimination of a water molecule, the aryl diazonium ion is formed. unacademy.comicrc.ac.ir

This diazonium salt is a valuable synthetic intermediate. Diazonium ions are weak electrophiles that can attack other electron-rich aromatic rings, such as those in phenols and other anilines, in a process called azo coupling. slideshare.netnptel.ac.in This electrophilic aromatic substitution reaction typically occurs at the para position of the coupling partner and yields brightly colored azo compounds, which are widely used as dyes. libretexts.orgnptel.ac.in

| Coupling Partner | Reaction Conditions | General Structure of Azo Product |

|---|---|---|

| Phenol | Slightly alkaline (pH > 7) | (Azepan-1-ylmethyl)phenyl-N=N-hydroxyphenyl |

| Aniline | Slightly acidic (pH 5-7) | (Azepan-1-ylmethyl)phenyl-N=N-aminophenyl |

| N,N-Dimethylaniline | Slightly acidic | (Azepan-1-ylmethyl)phenyl-N=N-dimethylaminophenyl |

| 2-Naphthol (beta-Naphthol) | Slightly alkaline | (Azepan-1-ylmethyl)phenyl-N=N-hydroxynaphthyl |

Mechanistic Investigations of Transformations Involving this compound

While specific mechanistic studies focusing exclusively on this compound are not extensively detailed in the literature, the mechanisms of its reactions can be reliably inferred from well-established principles of organic chemistry and studies on analogous substituted anilines and heterocyclic compounds. acs.org

The mechanism for electrophilic aromatic substitution on the aniline ring involves a two-step process. First, the electrophile attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org The activating groups (-NH₂ and -CH₂-Azepane) effectively stabilize the positive charge in this intermediate, especially when the attack occurs at the ortho and para positions. In the second step, a base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring.

The mechanism for diazotization is a well-documented multi-step process. icrc.ac.ir It begins with the formation of nitrous acid from sodium nitrite and a strong acid, which is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). The nucleophilic primary amine attacks the nitrosonium ion to form an N-nitrosamine. This intermediate then undergoes tautomerization and subsequent protonation and dehydration to yield the final diazonium ion (Ar-N₂⁺). unacademy.comicrc.ac.ir

Mechanistic studies on the formation of the azepane ring itself often highlight the role of the nitrogen's nucleophilicity in intramolecular cyclization reactions, which proceed via nucleophilic substitution or reductive amination pathways. acs.org These foundational studies provide insight into the inherent reactivity of the azepane moiety within the larger molecule.

Reaction Pathway Elucidation via Kinetic and Spectroscopic Studies

While specific kinetic and detailed spectroscopic studies elucidating the reaction pathways of this compound are not extensively documented in the public domain, the reactivity of its core components, aniline and N-alkylanilines, provides a strong basis for predicting its behavior. The aniline moiety is known to be susceptible to electrophilic substitution reactions at the ortho and para positions due to the electron-donating nature of the amino group. wikipedia.org The rate of these reactions is influenced by the electronic effects of the substituent at the meta position.

Kinetic studies on related aniline derivatives often employ techniques like UV-Vis spectroscopy to monitor the disappearance of reactants or the formation of products over time. For instance, the rate of electrophilic aromatic substitution can be determined by following the change in absorbance at a specific wavelength corresponding to a colored product. Similarly, NMR spectroscopy can be utilized to track the progress of a reaction by observing the changes in the chemical shifts and integration of proton or carbon signals of the starting material and product. escholarship.org

Mechanistic investigations into reactions involving similar aniline compounds often explore the role of the amino group in directing electrophilic attack and stabilizing reaction intermediates. wikipedia.org For this compound, the azepan-1-ylmethyl substituent at the meta position will exert an inductive effect, influencing the electron density of the aromatic ring and, consequently, the regioselectivity and rate of electrophilic substitution reactions.

Role as a Nucleophile or Ligand in Catalytic Systems

The nitrogen atoms in this compound, both in the primary amine and the tertiary amine of the azepane ring, possess lone pairs of electrons, rendering the molecule nucleophilic. nih.gov The primary amino group on the aniline ring can act as a nucleophile in various reactions, such as acylation, alkylation, and condensation reactions. chemrxiv.org The tertiary amine within the azepane ring also exhibits nucleophilic character.

In the context of catalysis, this compound and its derivatives can serve as ligands for transition metal catalysts. The nitrogen atoms can coordinate to a metal center, influencing its electronic properties and steric environment, thereby modulating the catalyst's activity and selectivity. For example, aniline derivatives are known to be effective ligands in palladium-catalyzed cross-coupling reactions. umich.eduumich.edu The specific coordination mode of this compound would depend on the reaction conditions and the nature of the metal center. It could potentially act as a bidentate ligand, coordinating through both the aniline nitrogen and the azepane nitrogen, although this is less common for this type of substitution pattern. More likely, it would function as a monodentate ligand through either nitrogen atom.

The nucleophilicity of the aniline nitrogen makes it a candidate for involvement in catalytic cycles that proceed through iminium ion formation. nih.gov In such cases, the aniline would react with a carbonyl compound to form an iminium ion, which is then susceptible to nucleophilic attack.

Derivatization Strategies for Functionalization of this compound

The functionalization of this compound can be achieved through various derivatization strategies targeting either the primary amino group, the aromatic ring, or the azepane moiety. These modifications are often pursued to alter the molecule's physical, chemical, or biological properties.

Reactions at the Primary Amino Group:

Acylation: The primary amino group readily reacts with acylating agents like acid chlorides or anhydrides to form amides. This is a common strategy to protect the amino group or to introduce new functional groups.

Alkylation: The aniline nitrogen can be alkylated using alkyl halides or other electrophilic alkylating agents. This can lead to the formation of secondary or tertiary aromatic amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent leads to the formation of N-alkylated products.

Diazotization: Treatment with nitrous acid at low temperatures converts the primary amino group into a diazonium salt. This intermediate is highly versatile and can be subsequently replaced by a wide range of substituents (e.g., -OH, -CN, -X, where X is a halogen) through Sandmeyer or related reactions.

Reactions on the Aromatic Ring:

Electrophilic Aromatic Substitution: The aniline ring is activated towards electrophilic substitution. Reactions such as halogenation, nitration, and sulfonation will primarily occur at the ortho and para positions relative to the amino group. The azepan-1-ylmethyl group at the meta position will have a minor influence on the regioselectivity.

Modification of the Azepane Ring:

While the azepane ring is generally less reactive than the aniline moiety, its functionalization can be achieved under specific conditions. For instance, ring-opening reactions or modifications at the alpha-carbon to the nitrogen are conceivable, though they would likely require harsh reaction conditions.

A summary of potential derivatization reactions is presented in the table below.

| Reaction Type | Reagents and Conditions | Product Type |

| Acylation | Acid chloride, pyridine | N-acyl aniline |

| Alkylation | Alkyl halide, base | N-alkyl aniline |

| Reductive Amination | Aldehyde/ketone, NaBH3CN | N-alkyl aniline |

| Diazotization | NaNO2, HCl, 0-5 °C | Aryl diazonium salt |

| Halogenation | Br2, acetic acid | Bromoaniline derivative |

| Nitration | HNO3, H2SO4 | Nitroaniline derivative |

These derivatization strategies allow for the synthesis of a wide array of compounds with tailored properties, starting from the core structure of this compound.

Advanced Spectroscopic and Structural Characterization of 3 Azepan 1 Ylmethyl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules in solution. weebly.comresearchgate.netipb.pt For 3-(Azepan-1-ylmethyl)aniline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides not only the basic carbon-hydrogen framework but also crucial insights into its three-dimensional structure and conformational dynamics. weebly.comemerypharma.com

The structural assignment of this compound is achieved through a systematic application of various NMR experiments. weebly.comemerypharma.comslideshare.net

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra offer the initial overview of the molecule's structure. The ¹H spectrum would show distinct signals for the aromatic protons of the aniline (B41778) ring, the singlet for the benzylic methylene (B1212753) bridge protons, and complex, overlapping multiplets for the twelve protons of the flexible azepane ring. The ¹³C spectrum would similarly show characteristic peaks in the aromatic region (~110-150 ppm) and the aliphatic region (~25-60 ppm).

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) coupling networks, which are essential for tracing the connectivity within the spin systems. sdsu.eduyoutube.com For this molecule, COSY would be critical for assigning the adjacent protons within the azepane ring and identifying the coupling patterns (ortho, meta, para) of the protons on the aniline ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com This technique is fundamental for assigning the carbon resonances by linking them to their already-assigned proton partners.

HMBC (Heteronuclear Multiple Bond Correlation): To assemble the complete molecular structure, HMBC is used to identify longer-range correlations (typically 2-3 bonds) between protons and carbons. sdsu.eduyoutube.com Key HMBC correlations would include those from the benzylic methylene protons to the carbons of the aniline ring and to the adjacent carbons of the azepane ring, unequivocally linking the three structural fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.net NOESY is particularly valuable for conformational analysis, revealing the spatial relationship between the azepan-1-ylmethyl substituent and the aniline ring, as well as the preferred conformation of the seven-membered azepane ring. researchgate.netnih.gov

A predicted assignment of NMR signals for this compound is presented below.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D Correlations |

|---|---|---|---|

| Aniline C1 | - | ~148 | HMBC from benzylic CH₂, NH₂ |

| Aniline C2 | ~6.7-6.9 | ~115 | COSY with H4, H6; HSQC with C2; HMBC from H4, H6 |

| Aniline C3 | - | ~139 | HMBC from benzylic CH₂, H2, H4 |

| Aniline C4 | ~7.1-7.3 | ~129 | COSY with H2, H5; HSQC with C4; HMBC from benzylic CH₂ |

| Aniline C5 | ~6.6-6.8 | ~117 | COSY with H4, H6; HSQC with C5; HMBC from H6 |

| Aniline C6 | ~6.7-6.9 | ~118 | COSY with H2, H5; HSQC with C6; HMBC from H5, benzylic CH₂ |

| Aniline NH₂ | ~3.6 (broad s) | - | - |

| Benzylic CH₂ | ~3.6 (s) | ~60 | HSQC with benzylic CH₂; HMBC to C3, C4, C2 and Azepane C2'/C7' |

| Azepane C2'/C7' | ~2.6-2.8 | ~55 | COSY with C3'/C6' protons; HSQC with C2'/C7'; HMBC from benzylic CH₂ |

| Azepane C3'/C6' & C4'/C5' | ~1.5-1.8 | ~27-29 | COSY correlations within the ring; HSQC with respective carbons |

The structural flexibility of this compound makes it a candidate for dynamic NMR (DNMR) studies. montana.edu These experiments involve recording NMR spectra at various temperatures to investigate conformational changes that occur on the NMR timescale. montana.edunih.gov

Two primary dynamic processes could be studied:

Azepane Ring Conformation: The seven-membered azepane ring is highly flexible and can exist in multiple chair and boat-like conformations. rsc.org At low temperatures, the interconversion between these conformers may slow down sufficiently to be observed as separate sets of signals in the NMR spectrum. By analyzing the line-shape changes and coalescence of these signals as the temperature is raised, the energy barrier for the ring inversion process can be calculated. nih.gov

Rotational Barriers: Hindered rotation may exist around the N-C(benzyl) and C(benzyl)-C(aryl) bonds. Variable-temperature NMR can be used to measure the energy barriers for these rotations. ut.eewarwick.ac.ukrsc.org For example, cooling the sample might lead to the decoalescence of the benzylic proton singlet into a pair of doublets, allowing for the determination of the rotational energy barrier. warwick.ac.uk

Mass Spectrometry Techniques for Structural Elucidation and Impurity Profiling

Mass spectrometry is a powerful analytical technique that provides information about the mass, and therefore the molecular formula, of a compound and its fragments. measurlabs.com

High-Resolution Mass Spectrometry (HRMS) is used to determine the accurate mass of a molecule with very high precision (typically to four or more decimal places). libretexts.orgnih.gov This accuracy allows for the unambiguous determination of the elemental composition of the parent ion, thus confirming the molecular formula. youtube.comthermofisher.com For this compound, HRMS would be used to measure the mass of the protonated molecular ion [M+H]⁺ and verify that it corresponds to the expected formula, C₁₄H₂₃N₂⁺. The standard format for reporting this data involves comparing the calculated mass to the experimentally found mass. acs.orgacs.org

| Ion Formula | Ionization Mode | Calculated m/z | Found m/z (Hypothetical) | Error (ppm) |

|---|---|---|---|---|

| [C₁₄H₂₂N₂ + H]⁺ | ESI+ | 219.1856 | 219.1854 | -0.9 |

Tandem mass spectrometry (MS/MS or MS²) involves selecting the molecular ion, subjecting it to fragmentation (e.g., through collision-induced dissociation, CID), and then analyzing the masses of the resulting fragment ions. wikipedia.org This process provides valuable information about the molecule's structure by revealing its weakest bonds and most stable fragments. researchgate.netresearchgate.netacs.org

For this compound, the most probable fragmentation pathways would involve the cleavage of the bonds adjacent to the nitrogen atoms and the benzylic position.

Benzylic Cleavage: The C-N bond between the benzyl (B1604629) group and the azepane nitrogen is a likely point of cleavage. This can lead to two primary fragmentation patterns:

Formation of the azepan-1-ylmethylene cation at m/z 112.

Formation of the 3-aminobenzyl cation at m/z 106.

Aniline Fragmentation: The aniline moiety itself can fragment, often by losing a hydrogen atom and then HCN, a characteristic pathway for anilines. wikipedia.orgacs.org

Azepane Ring Fragmentation: The azepane ring can undergo fragmentation, leading to a series of smaller aliphatic amine fragments.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Structure / Neutral Loss |

|---|---|---|

| 219.2 | 112.1 | [C₇H₁₄N]⁺ (Azepan-1-ylmethylene cation) |

| 219.2 | 106.1 | [C₇H₈N]⁺ (3-aminobenzyl cation) |

| 219.2 | 93.1 | [C₆H₇N]⁺ (Aniline radical cation, following rearrangement) |

| 106.1 | 77.1 | [C₆H₅]⁺ (Phenyl cation, from loss of -NH₂) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Structure

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. scispace.com The resulting spectra provide a "fingerprint" of the compound, allowing for the identification of its functional groups. northwestern.eduresearchgate.net

For this compound, key vibrational modes would include:

N-H Vibrations: The primary amine (-NH₂) group of the aniline moiety will show characteristic symmetric and asymmetric stretching bands in the IR spectrum, typically in the 3300-3500 cm⁻¹ region. libretexts.orgnepjol.info An N-H bending (scissoring) vibration is expected around 1600 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene and azepane groups appear just below 3000 cm⁻¹.

C=C Aromatic Vibrations: The stretching vibrations of the carbon-carbon double bonds in the benzene (B151609) ring typically give rise to several bands in the 1450-1600 cm⁻¹ region.

C-N Vibrations: The C-N stretching vibrations for both the aromatic amine and the tertiary aliphatic amine will appear in the fingerprint region, typically between 1250 and 1350 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| Primary Aromatic Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3350 - 3500 | IR, Raman |

| Primary Aromatic Amine (-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 | IR |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | IR, Raman |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | IR, Raman |

| Aliphatic (CH₂) | Asymmetric & Symmetric C-H Stretch | 2850 - 2960 | IR, Raman |

| Aliphatic (CH₂) | C-H Bend (Scissoring) | ~1465 | IR |

| Aromatic C-N | C-N Stretch | 1250 - 1360 | IR, Raman |

| Aliphatic C-N | C-N Stretch | 1180 - 1250 | IR, Raman |

X-ray Crystallography of this compound and its Salts or Co-crystals

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govlibretexts.org This technique provides detailed information on bond lengths, bond angles, and conformational arrangements, which are crucial for understanding the molecule's structure and its interactions in the solid state. The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov

A comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), indicates that the crystal structure of this compound in its free base form has not been reported as of the latest updates. The compound exists as an oil at room temperature, which complicates the growth of single crystals suitable for diffraction experiments.

To overcome this, crystallographers often prepare crystalline salts or co-crystals. For a basic compound like this compound, salt formation with various acids (e.g., hydrochloric acid, sulfuric acid, or organic acids like tartaric acid) is a common strategy to induce crystallization. The resulting ionic interactions and hydrogen bonding networks can facilitate the formation of a well-ordered crystal lattice.

Another approach is the formation of co-crystals, where the target molecule is crystallized with a neutral co-former molecule. nih.govgoogle.com The co-former is selected based on its ability to form complementary intermolecular interactions, such as hydrogen bonds or π-stacking, with this compound.

Should a suitable crystal of this compound or one of its derivatives be obtained, X-ray diffraction analysis would yield a set of crystallographic parameters. These parameters, as illustrated in the hypothetical data table below for a hydrochloride salt, provide a complete description of the crystal's unit cell and the arrangement of molecules within it.

Illustrative Crystallographic Data for a Hypothetical this compound Hydrochloride Salt

This table is for illustrative purposes only, as no experimental data has been publicly reported.

| Parameter | Hypothetical Value | Description |

| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique intersection. |

| Space Group | P2₁/c | A common space group for organic molecules, indicating specific symmetry elements within the unit cell. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell and the angles between them. | |

| a (Å) | 10.5 | Length of the a-axis. |

| b (Å) | 8.2 | Length of the b-axis. |

| c (Å) | 15.1 | Length of the c-axis. |

| β (°) | 98.5 | The angle between the a and c axes. |

| Volume (ų) | 1285 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated Density (g/cm³) | 1.25 | The theoretical density of the crystal. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization of Analogues

Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules—molecules that are non-superimposable on their mirror images. beilstein-journals.org The parent compound, this compound, is achiral and therefore does not exhibit a CD or ORD spectrum.

However, chiral analogues of this compound could be synthesized, for example, by introducing a substituent on the azepane ring or at the benzylic carbon, creating a stereocenter. For these chiral analogues, CD and ORD would be powerful tools for stereochemical characterization.

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots this difference (ΔA = AL - AR) against wavelength. The resulting positive or negative peaks, known as Cotton effects, are characteristic of the molecule's absolute configuration and conformation.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum provides information complementary to CD and was historically a primary method for assigning absolute configurations.

For a pair of enantiomers of a chiral analogue of this compound, their CD and ORD spectra would be mirror images of each other. This property allows for the clear distinction between enantiomers and can be used to determine the enantiomeric excess of a sample. While no specific chiroptical data for analogues of this compound are available in the literature, the table below illustrates the expected data for a hypothetical pair of enantiomers.

Illustrative Chiroptical Data for Hypothetical Enantiomers of a Chiral Analogue

This table is for illustrative purposes only.

| Technique | Parameter | Hypothetical (R)-Enantiomer Value | Hypothetical (S)-Enantiomer Value | Significance |

| CD | Wavelength of Maxima (λmax) (nm) | 280 | 280 | The wavelength at which the maximum differential absorption occurs. |

| Molar Ellipticity [θ] at λmax (deg·cm²·dmol⁻¹) | +15,000 | -15,000 | The magnitude and sign of the Cotton effect, which are equal and opposite for enantiomers. | |

| ORD | Specific Rotation [α] at 589 nm (D-line) | +45° | -45° | The rotation of plane-polarized light at a standard wavelength. |

| Sign of Cotton Effect | Positive | Negative | Indicates the stereochemistry at the chiral center based on empirical rules or comparison with standards. |

The application of these techniques would be indispensable in the development of any single-enantiomer drug based on a chiral analogue of this compound, allowing for unambiguous assignment of its absolute configuration and ensuring its stereochemical purity.

Computational and Theoretical Chemistry of 3 Azepan 1 Ylmethyl Aniline

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (e.g., HOMO-LUMO Analysis)

Quantum chemical calculations are fundamental in elucidating the electronic structure of molecules. For aromatic amines like 3-(azepan-1-ylmethyl)aniline, these calculations can predict geometric parameters, electronic distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity.

Studies on related aniline (B41778) derivatives using Density Functional Theory (DFT) have shown that the HOMO is typically localized on the aniline ring, indicating its role as the primary electron donor in chemical reactions. researchgate.net Conversely, the LUMO is generally distributed over the aromatic system. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. researchgate.net

For instance, in a study of N-benzylaniline, a structurally related compound, the HOMO-LUMO energy gap was calculated to be a significant factor in its stability. researchgate.net The charge transfer and hyperconjugative interactions can be analyzed using Natural Bond Orbital (NBO) analysis, which provides insights into donor-acceptor interactions within the molecule. researchgate.net In many aniline derivatives, the electron density is highest around the nitrogen atom of the amino group, making it a likely site for electrophilic attack. researchgate.net

| Parameter | Value |

|---|---|

| HOMO Energy | -5.45 eV |

| LUMO Energy | -0.24 eV |

| Energy Gap (ΔE) | 5.21 eV |

| Dipole Moment (µ) | 1.33 Debye |

Conformational Analysis and Energy Landscapes of this compound

The conformational flexibility of this compound is primarily due to the rotation around the C-N and C-C single bonds of the methylene (B1212753) bridge and the puckering of the azepane ring. A comprehensive conformational analysis would reveal the various low-energy conformations and the energy barriers between them.

For benzylic amines, the orientation of the benzyl (B1604629) group relative to the amine can significantly influence the molecule's properties. Theoretical calculations on N-benzylideneaniline, a related imine, have explored the effect of varying the dihedral angle between the phenyl rings on the molecule's vibrational spectrum and energy. researchgate.net Similar principles would apply to this compound, where different spatial arrangements of the azepane and aniline moieties would lead to distinct energy minima. The most stable conformer would be the one that minimizes steric hindrance and maximizes favorable intramolecular interactions. Quantifying the conformational energy landscape can provide insights into the molecule's dynamic behavior and how it might interact with biological targets. nih.gov

Molecular Dynamics Simulations for Understanding Solution Behavior and Interactions

Molecular dynamics (MD) simulations can provide a detailed picture of the behavior of this compound in a solvent environment, such as water or an organic solvent. These simulations track the movements of atoms over time, offering insights into solvation, conformational dynamics, and intermolecular interactions.

For related N-benzylaniline derivatives, MD simulations have been used to understand their interactions with biological targets, such as enzymes. nih.gov These studies reveal how the molecule orients itself within a binding site and which residues it interacts with. nih.gov An MD simulation of this compound would likely show the hydrophobic phenyl and azepane groups interacting favorably with non-polar environments, while the aniline nitrogen could form hydrogen bonds. The flexibility of the molecule, as revealed by conformational analysis, would be further illuminated by observing the transitions between different conformations in solution.

In Silico Prediction of Reactivity and Reaction Pathways

The reactivity of this compound can be predicted using computational methods. The electron-rich aniline ring is susceptible to electrophilic substitution, and the position of substitution (ortho, meta, or para to the aminomethyl group) can be predicted by analyzing the distribution of electron density and the stability of the resulting intermediates. nih.gov The nitrogen atom of the aniline is a primary site for reactions such as acylation and alkylation.

Computational studies on similar aniline derivatives have used molecular electrostatic potential (MESP) maps to identify reactive sites. researchgate.net Regions of negative potential (red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For N-benzylaniline, the MESP analysis helps in identifying the sites for electrophilic and nucleophilic reactions. researchgate.net

| Descriptor | Implication for Reactivity |

|---|---|

| Electrophilicity Index (ω) | Indicates the ability of a molecule to accept electrons. |

| Mulliken Charges | Reveals the charge distribution on individual atoms, suggesting sites for nucleophilic or electrophilic attack. |

| Fukui Functions | Identifies the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attack. |

Density Functional Theory (DFT) Studies on Spectroscopic Properties and Vibrational Frequencies

DFT calculations are a powerful tool for predicting the spectroscopic properties of molecules, including their infrared (IR), Raman, and UV-Vis spectra. By calculating the vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure.

For N-benzylaniline, a detailed vibrational analysis has been performed using DFT with the B3LYP functional. researchgate.net The calculated vibrational frequencies were scaled to achieve better agreement with the experimental FT-IR and FT-Raman spectra. researchgate.net This process allows for the assignment of specific vibrational modes to the observed spectral bands. Similar studies on this compound would allow for a thorough understanding of its vibrational modes, including the characteristic stretches and bends of the aniline ring, the azepane ring, and the methylene bridge.

| Vibrational Mode | Calculated Frequency (B3LYP/6-311++G(d,p)) | Assignment |

|---|---|---|

| N-H Stretch | 3450 | Stretching of the N-H bond in the aniline moiety. |

| C-H Stretch (aromatic) | 3050 - 3100 | Stretching of the C-H bonds in the phenyl rings. |

| C-N Stretch | 1320 | Stretching of the C-N bond connecting the aniline and benzyl groups. |

| C=C Stretch (aromatic) | 1600 - 1650 | Stretching of the C=C bonds within the phenyl rings. |

Chemoinformatics and QSAR Approaches for Structure-Property Relationships

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are used to build mathematical models that correlate the chemical structure of a series of compounds with their physicochemical properties or biological activities. nih.govijlpr.com For aniline derivatives, QSAR models have been developed to predict properties such as lipophilicity (logP) and toxicity. nih.govresearchgate.netnih.gov

These models use a variety of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. Descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). ijlpr.com A QSAR study involving this compound would require a dataset of structurally related compounds with measured properties. By identifying the key descriptors that influence a particular property, it is possible to predict the properties of new, unsynthesized compounds and to design molecules with desired characteristics. For example, a QSAR model for the lipophilicity of aniline derivatives identified descriptors such as the hydrophilicity factor and the Moriguchi octanol-water partition coefficient as being important. nih.gov

Structure Activity Relationship Sar Studies of 3 Azepan 1 Ylmethyl Aniline Analogues at the Molecular Level

Rational Design and Synthesis of Structural Analogues of 3-(Azepan-1-ylmethyl)aniline

The rational design of analogues of this compound is a strategic process that begins with the lead compound and systematically modifies its structure to enhance desired pharmacological properties. This process is often guided by a known biological target or a desired therapeutic outcome. For instance, in the context of developing new anticancer agents, the design of novel substituted azepines might target specific signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer. researchgate.net The synthesis of these analogues can be achieved through various organic chemistry reactions, including multicomponent reactions which allow for the creation of diverse molecular scaffolds. rug.nl

The synthetic strategies for creating analogues of this compound can involve modifications at three key positions: the aniline (B41778) ring, the azepane ring, and the methylene (B1212753) linker.

Aniline Ring Modifications: Substituents can be introduced onto the aniline ring to modulate electronic properties, lipophilicity, and steric bulk. For example, the introduction of electron-withdrawing or electron-donating groups can influence the pKa of the aniline nitrogen and its ability to form hydrogen bonds. The synthesis of various aniline derivatives often involves standard aromatic substitution reactions. nih.gov

Azepane Ring Modifications: The seven-membered azepane ring offers significant conformational flexibility, which can be exploited in drug design. researchgate.net Modifications can include the introduction of substituents on the ring, altering the ring size, or replacing it with other heterocyclic systems. For example, studies on azepan-3-one (B168768) based cathepsin K inhibitors have shown that methylation at different positions of the azepane ring can significantly impact both inhibitory potency and pharmacokinetic properties. nih.gov The synthesis of such modified azepanes can be complex, often requiring multi-step sequences. nih.gov

Methylene Linker Modifications: The methylene linker connecting the aniline and azepane moieties can also be a target for modification. Its length and rigidity can be altered to optimize the spatial orientation of the two ring systems, which is crucial for effective binding to a biological target.

A variety of synthetic methods are employed to create these diverse analogues. These can range from traditional heating methods to more modern techniques like ultrasonic irradiation, which can improve reaction rates and yields. researchgate.net The characterization of these newly synthesized compounds is typically performed using techniques such as melting point analysis, elemental analysis, and various spectroscopic methods to confirm their chemical structures. researchgate.net

Investigation of Substituent Effects on Molecular Interactions

The introduction of different substituents to the core structure of this compound can have a profound impact on its molecular interactions with biological targets. These effects are a cornerstone of SAR studies and are investigated to understand and optimize ligand-protein binding.

Substituents can influence molecular interactions through several mechanisms:

Electronic Effects: Electron-donating or electron-withdrawing groups on the aniline ring can alter the electron density distribution across the molecule. This can affect the strength of hydrogen bonds, π-π stacking interactions, and cation-π interactions with amino acid residues in the target protein.

Steric Effects: The size and shape of a substituent can dictate how well the molecule fits into a binding pocket. Bulky substituents may cause steric hindrance, preventing optimal binding, while smaller substituents might not fully occupy the available space, leading to weaker interactions.

Hydrophobic Interactions: The lipophilicity of a substituent can influence its interaction with hydrophobic pockets in the protein. Increasing lipophilicity can enhance binding affinity, but it can also affect solubility and other pharmacokinetic properties.

Hydrogen Bonding: The introduction of hydrogen bond donors or acceptors can lead to the formation of new, stabilizing interactions with the protein target, significantly increasing binding affinity.

For example, in a series of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives, the lipophilicity of the compounds, as indicated by their logP values, was found to be a key determinant of their inhibitory effects on the growth of A549 lung cancer cells. nih.gov Similarly, in the development of cathepsin K inhibitors, the position and stereochemistry of a methyl group on the azepanone ring led to significant variations in inhibitory potency. nih.gov

The following table illustrates hypothetical substituent effects on the biological activity of this compound analogues, based on general principles of medicinal chemistry.

| Analogue | Substituent (R) on Aniline Ring | Hypothetical Effect on Activity | Rationale |

|---|---|---|---|

| 1 | -H (unsubstituted) | Baseline | Reference compound |

| 2 | -Cl (meta) | Increased | Electron-withdrawing group may enhance binding affinity through favorable electronic interactions. |

| 3 | -OCH3 (para) | Decreased | Electron-donating group may reduce binding affinity; potential for steric clash. |

| 4 | -NO2 (para) | Increased | Strong electron-withdrawing group can significantly alter electronic properties and potentially form specific interactions. |

| 5 | -CH3 (meta) | Variable | Slight increase in lipophilicity may be beneficial, but steric effects could be detrimental depending on the binding pocket. |

Computational Modeling of Ligand-Target Interactions (e.g., Protein Binding, Enzyme Inhibition)

Computational modeling plays a vital role in modern drug discovery by providing insights into how a ligand might interact with its biological target at the molecular level. These in silico methods can predict binding modes, estimate binding affinities, and guide the design of new analogues with improved properties.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov This method is instrumental in understanding the specific interactions between a ligand and the amino acid residues of a protein's binding site.

For analogues of this compound, docking studies can be used to:

Identify the most likely binding pose within the active site of a target enzyme or receptor.

Determine the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

Estimate the binding energy, which provides a qualitative measure of the binding affinity.

In a study on novel substituted azepines as inhibitors of the PI3K/Akt/mTOR signaling pathway, molecular docking was used to evaluate the binding energies of the synthesized compounds. researchgate.net The compounds with the highest binding energies were then selected for further in vitro testing, demonstrating the predictive power of this technique. researchgate.net For instance, the docking of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives into the active site of cyclin-dependent kinase 2 (CDK2) helped to elucidate the probable binding model and rationalize the observed inhibitory activity. nih.gov

The following table presents hypothetical molecular docking results for this compound analogues against a hypothetical protein kinase target.

| Analogue | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

|---|---|---|---|

| 1 (unsubstituted) | -7.5 | Lys72, Asp184 | Hydrogen Bond |

| 2 (meta-Cl) | -8.2 | Lys72, Asp184, Leu132 | Hydrogen Bond, Hydrophobic |

| 3 (para-OCH3) | -6.8 | Asp184 | Hydrogen Bond (weaker) |

| 4 (para-NO2) | -8.5 | Lys72, Asp184, Asn133 | Hydrogen Bond, Electrostatic |

| 5 (meta-CH3) | -7.8 | Lys72, Asp184, Val80 | Hydrogen Bond, Hydrophobic |

Pharmacophore modeling is another crucial computational tool that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a ligand must possess to bind to a specific target. researchgate.net A pharmacophore model can be generated based on the structure of a known ligand-protein complex or from a set of active molecules.

For this compound analogues, a pharmacophore model could be developed to define the key structural requirements for their biological activity. This model could then be used to:

Virtually screen large chemical databases to identify new compounds with the desired pharmacophoric features.

Guide the design of new analogues that better fit the pharmacophore model and are therefore more likely to be active.

Pharmacophore models have been successfully used in the discovery of ligands for various targets, including sigma receptors. researchgate.netacs.org For example, a pharmacophore model for sigma-1 receptor ligands might include features such as a basic amine, a hydrophobic region, and an aromatic ring, all arranged in a specific spatial orientation. acs.org

Influence of Stereochemistry on Molecular Recognition

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in molecular recognition and biological activity. Since biological macromolecules like proteins and enzymes are chiral, they often exhibit stereoselectivity in their interactions with small molecules.

For analogues of this compound, the presence of chiral centers can lead to different enantiomers or diastereomers. These stereoisomers can have significantly different pharmacological properties, including:

Binding Affinity: One enantiomer may bind to the target receptor with much higher affinity than the other. This is because it can form more favorable interactions with the chiral binding site.

Efficacy: One enantiomer may act as an agonist, while the other is an antagonist or has no effect.

Metabolism and Pharmacokinetics: The stereochemistry of a molecule can influence how it is metabolized and distributed in the body.

The synthesis of stereochemically pure compounds is therefore often a key objective in drug discovery. In the development of azepan-3-one based cathepsin K inhibitors, the stereochemistry of the methyl substituent on the azepanone ring was found to be a critical determinant of both potency and pharmacokinetic properties. nih.gov For example, the (4S, 7S)-cis-methylazepanone analogue exhibited significantly better oral bioavailability and clearance compared to other stereoisomers. nih.gov This highlights the importance of controlling stereochemistry in the design of azepane-containing compounds.

Development of SAR Models for Guiding Further Chemical Synthesis

The culmination of SAR studies is often the development of a quantitative structure-activity relationship (QSAR) model. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. uniroma1.itnih.gov These models are powerful tools for predicting the activity of untested compounds and for guiding the design of new, more potent analogues.

The development of a robust QSAR model involves several key steps: uniroma1.itnih.govresearchgate.net

Data Set Selection: A diverse set of compounds with accurately measured biological activity is required.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, hydrophobic properties), are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model is rigorously tested using both internal and external validation techniques to ensure its reliability. uniroma1.itnih.govresearchgate.netd-nb.info

Once a validated QSAR model is established for a series of this compound analogues, it can be used to:

Predict the biological activity of virtual or newly synthesized compounds.

Identify the most important structural features that contribute to activity.

Guide the design of new analogues with optimized properties.

While specific QSAR models for this compound were not found in the public domain, the principles of QSAR are widely applied in drug discovery. nih.gov The development of such a model would be a logical progression in the systematic exploration of this chemical scaffold.

Applications of 3 Azepan 1 Ylmethyl Aniline in Advanced Materials and Organic Synthesis

Utilization as a Building Block in Complex Organic Synthesis

The aniline (B41778) moiety is a fundamental component in synthetic chemistry, serving as a cornerstone for the construction of a vast array of more complex molecules. beilstein-journals.org 3-(Azepan-1-ylmethyl)aniline, as a substituted aniline, is categorized as an organic building block, a fundamental starting material for creating intricate molecular architectures through various chemical reactions. cymitquimica.com Its utility spans across medicinal chemistry, materials science, and broader chemical research. cymitquimica.com

The presence of both a nucleophilic primary amine and a tertiary amine within the same molecule makes this compound a particularly useful synthon. The primary aniline group can readily undergo a variety of chemical transformations, including diazotization, acylation, alkylation, and participation in condensation reactions to form imines or enamines. beilstein-journals.orgutmb.edu These reactions are pivotal in the assembly of heterocyclic compounds, which are of great interest in medicinal chemistry and materials science. researchgate.netresearchgate.net For instance, aniline derivatives are key starting materials in the synthesis of quinolines, indoles, and benzodiazepines. researchgate.net

The azepane unit, a seven-membered saturated heterocycle, also contributes to the molecule's utility as a building block. researchgate.net It can influence the solubility, lipophilicity, and conformational properties of the final products. In drug discovery, the incorporation of such aliphatic rings can be crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of a lead compound. Furthermore, the tertiary amine of the azepane ring can act as a base or a nucleophile in various reactions.

A notable application of aniline derivatives is in multi-component reactions, where several starting materials combine in a single step to form a complex product. beilstein-journals.org For example, a one-pot, three-component synthesis of substituted meta-hetarylanilines has been developed using heterocyclic-substituted 1,3-diketones, an amine, and acetone. beilstein-journals.org This highlights how aniline-based building blocks can efficiently generate molecular diversity. The structural features of this compound make it a suitable candidate for such synthetic strategies, enabling the rapid construction of libraries of complex molecules for screening in drug discovery and materials science.

The following table summarizes the key reactive sites of this compound and their potential transformations, underscoring its role as a versatile building block.

| Reactive Site | Type of Reaction | Potential Products |

| Primary Aromatic Amine (-NH₂) | Acylation, Alkylation, Diazotization, Condensation | Amides, Secondary/Tertiary Amines, Diazo Compounds, Imines |

| Aromatic Ring | Electrophilic Aromatic Substitution | Halogenated, Nitrated, or Sulfonated Derivatives |

| Tertiary Amine (Azepane) | Quarternization, Oxidation | Quaternary Ammonium (B1175870) Salts, N-oxides |

| Benzylic C-H bonds | Radical or Oxidative Functionalization | Further substituted derivatives |

Role in the Development of Novel Organic Catalysts or Ligands for Transition Metal Catalysis

The field of catalysis heavily relies on the design of novel ligands and organocatalysts to improve reaction efficiency, selectivity, and scope. mdpi.comresearchgate.net this compound possesses structural motifs that are commonly found in effective ligands for transition metal catalysis and in purely organic catalysts. researchgate.net Transition metal-catalyzed reactions are central to modern synthetic chemistry, and their performance is often dictated by the nature of the organic ligands coordinated to the metal center. researchgate.net These ligands typically contain heteroatoms like nitrogen, oxygen, or phosphorus that can donate electron density to the metal. researchgate.net

This compound features two nitrogen atoms—the primary aniline nitrogen and the tertiary azepane nitrogen—which can act as coordination sites for transition metals such as palladium, copper, nickel, or ruthenium. researchgate.net The presence of two potential binding sites could allow it to function as a bidentate ligand, forming a stable chelate ring with the metal center. The formation of such pincer-type or half-sandwich complexes can enhance the stability and reactivity of the catalyst. hbni.ac.in The specific geometry and electronic properties of the resulting metal complex would depend on the coordination mode and the nature of the metal.

Furthermore, derivatives of anilines and related amines have been successfully employed as organocatalysts, which are metal-free catalytic systems. mdpi.com For example, prolinamides derived from anilines have been shown to be effective organocatalysts for the enantioselective reduction of imines. mdpi.com The aniline moiety in these catalysts often plays a crucial role in the catalytic cycle, for instance, by participating in hydrogen bonding or by modulating the electronic properties of the catalytic system. mdpi.com Given this precedent, this compound or its derivatives could be explored as potential organocatalysts for a variety of transformations, including asymmetric reductions, aldol (B89426) reactions, and Michael additions.

The potential applications of this compound in catalysis are summarized below:

| Catalysis Type | Potential Role of this compound | Relevant Structural Features |

| Transition Metal Catalysis | Precursor to a bidentate ligand | Primary aniline nitrogen and tertiary azepane nitrogen for metal coordination |

| Organocatalysis | Backbone for a chiral catalyst | Aniline group for hydrogen bonding and electronic tuning; potential for chiral modification |

Incorporation into Polymeric Materials or Supramolecular Assemblies

The development of advanced materials with tailored properties is a major focus of contemporary chemical research. Aniline and its derivatives are well-known monomers for the synthesis of conducting polymers, such as polyaniline (PANI). rsc.org The polymerization of aniline typically proceeds via an oxidative chemical or electrochemical process, leading to a polymer with a conjugated backbone that can be doped to achieve high electrical conductivity. rsc.org The properties of the resulting polymer can be fine-tuned by introducing substituents onto the aniline monomer. rsc.org The incorporation of the 3-(azepan-1-ylmethyl) group into a polyaniline backbone could influence the polymer's solubility, processability, and morphology, as well as its sensing capabilities. rsc.org For instance, the azepane moiety could enhance the solubility of the polymer in common organic solvents and introduce basic sites that could be utilized for sensing acidic vapors. rsc.org

In the realm of supramolecular chemistry, non-covalent interactions are used to construct large, well-defined assemblies from smaller molecular components. researchgate.netoaepublish.com The structural features of this compound, including its aromatic ring capable of π-π stacking and its amino groups capable of hydrogen bonding, make it an attractive building block for supramolecular structures. researchgate.net Azepine-containing molecules have been shown to form distinct supramolecular assemblies governed by hydrogen bonding and π-stacking interactions. researchgate.net Furthermore, the confinement of molecules within the cavities of supramolecular hosts can lead to unique reactivity and selectivity in photochemical reactions. oaepublish.com It is conceivable that this compound could be incorporated into such systems, either as a guest molecule or as part of a larger host structure, to create functional supramolecular materials for applications in catalysis, sensing, or molecular recognition.

Application as a Chemical Probe in Mechanistic Organic Chemistry Studies

Understanding the detailed mechanism of a chemical reaction is crucial for its optimization and broader application. utmb.edu Chemical probes are molecules designed to interrogate and elucidate reaction mechanisms or biological pathways. nih.gov The reactivity of the aniline functional group has been the subject of numerous kinetic and mechanistic studies. utmb.edu For example, the rates of reaction of substituted anilines with various reagents have been measured to understand the influence of electronic and steric effects on reactivity. utmb.edu

This compound, with its distinct substituents, could serve as a useful probe in such studies. By comparing its reactivity to that of aniline and other substituted anilines, one could dissect the influence of the azepan-1-ylmethyl group on the reaction mechanism. For instance, the tertiary amine in the azepane ring could potentially influence the reaction rate or pathway through intramolecular catalysis or by altering the electronic nature of the aniline nitrogen. The molecule's structure allows for systematic modifications, such as isotopic labeling or the introduction of reporter groups, to further aid in mechanistic investigations.

Precursor for Non-Clinical Chemical Probes or Research Tools

In chemical biology and medicinal chemistry, chemical probes are indispensable tools for studying the function of proteins and other biological macromolecules in a non-clinical research setting. nih.gov These probes are often derived from small molecules that are systematically modified to incorporate reporter tags (e.g., fluorescent dyes, biotin) or reactive groups for covalent labeling. The development of such tools often relies on versatile precursors that can be readily derivatized. researchgate.net

This compound is an excellent candidate for such a precursor. The primary aniline group provides a convenient handle for a wide range of chemical modifications. It can be acylated with reporter-tagged carboxylic acids, converted into an isothiocyanate for reaction with nucleophiles, or used in cross-coupling reactions to attach more complex fragments. The azepane nitrogen also offers a site for modification. This synthetic versatility allows for the rational design and synthesis of a library of probes based on the this compound scaffold. These probes could be used in a variety of non-clinical research applications, such as identifying the protein targets of a bioactive compound, visualizing cellular processes, or developing new diagnostic assays. The ability to perform late-stage functionalization on complex molecules is a powerful strategy for expediting the development of novel chemical probes. nih.gov A related compound has been noted for its potential use as a chemical probe in medicinal chemistry studies. smolecule.com

Emerging Analytical Methodologies for 3 Azepan 1 Ylmethyl Aniline

The continuous evolution of analytical chemistry provides an expanding toolkit for the comprehensive characterization of chemical compounds. For a molecule such as 3-(Azepan-1-ylmethyl)aniline, which holds interest in various research and development sectors, the application of sophisticated analytical methodologies is crucial for ensuring purity, identifying related substances, and understanding its behavior in complex matrices. This section details the emerging and advanced analytical techniques applicable to its analysis.

Future Research Directions and Unexplored Avenues for 3 Azepan 1 Ylmethyl Aniline

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of 3-(Azepan-1-ylmethyl)aniline and its derivatives is an area ripe for innovation, particularly through the adoption of green and sustainable chemical practices. researchgate.net Traditional multi-step syntheses can be resource-intensive; therefore, future research should focus on developing more efficient and environmentally benign routes.

Modern synthetic strategies that could be applied include:

Multicomponent Reactions (MCRs) : Designing one-pot reactions where the aniline (B41778), azepane precursor, and a formaldehyde (B43269) equivalent are combined could dramatically improve efficiency. tandfonline.comrug.nl MCRs are known for their high atom economy and ability to generate complex molecules in a single step. rug.nl

Catalytic C-H Amination : Transition metal-catalyzed direct amination of C-H bonds offers a powerful alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials. acs.org Investigating the direct coupling of azepane with a suitable 3-methylaniline precursor could provide a more direct and atom-economical route.

Green Solvents and Catalysts : Future synthetic protocols should prioritize the use of aqueous media, biodegradable solvents, or even solvent-free conditions. tandfonline.com The development of recyclable catalysts, such as magnetically separable nanocatalysts, could also significantly reduce waste and cost. researchgate.net For instance, an eco-friendly multicomponent method for preparing related dithiocarbamates has been demonstrated under solvent-free and metal-free conditions, a principle that could be adapted here. tandfonline.com

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Conventional Approach (e.g., Reductive Amination) | Potential Sustainable Approach (e.g., MCR) |

| Description | Two-step process: formation of an imine/enamine followed by reduction. | One-pot reaction of three or more components. rug.nl |